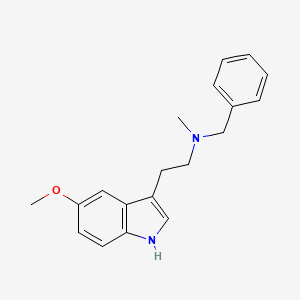
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is a complex organic compound that belongs to the class of tryptamines Tryptamines are known for their significant roles in biochemistry and pharmacology, often associated with neurotransmitter functions and psychoactive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 5-methoxyindole with benzyl chloride in the presence of a base, followed by reductive amination with formaldehyde and methylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, amines, or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Potential therapeutic applications due to its psychoactive properties, including research into treatments for mental health disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the action of serotonin. This interaction can modulate various neurotransmitter pathways, influencing mood, perception, and cognition. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests a high affinity for the 5-HT2A receptor subtype.
類似化合物との比較
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Shares the methoxy group on the indole ring but differs in the alkylamine side chain.
N-Benzyl-2-(5-hydroxy-1H-indol-3-yl)-N-methylethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
N,N-Dimethyltryptamine (DMT): Lacks the benzyl group, making it structurally simpler.
Uniqueness
5-METHOXY-N-METHYL-N-BENZYL-1H-INDOLE-3-ETHANAMINE is unique due to its combination of a benzyl group and a methoxy-substituted indole ring. This structural arrangement enhances its affinity for certain serotonin receptors, potentially leading to distinct pharmacological effects compared to other tryptamines.
特性
CAS番号 |
1233-48-3 |
|---|---|
分子式 |
C19H22N2O |
分子量 |
294.398 |
IUPAC名 |
N-benzyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(14-15-6-4-3-5-7-15)11-10-16-13-20-19-9-8-17(22-2)12-18(16)19/h3-9,12-13,20H,10-11,14H2,1-2H3 |
InChIキー |
IFRNCHRBJMIVBK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=C1C=C(C=C2)OC)CC3=CC=CC=C3 |
同義語 |
1H-Indole-3-ethanamine, 5-methoxy-N-methyl-N-(phenylmethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















